MT1 Binding Affinity Comparison
In a direct head‑to‑head comparison using 2‑[125I]iodomelatonin displacement from human MT1 receptors stably expressed in CHO cells, UCM 5600 (N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]‑2,2‑diphenylacetamide) exhibited a Ki of 0.28 nM [1]. This affinity is equal to that of the endogenous ligand melatonin (Ki = 0.29 nM) and >150‑fold higher than that of the simpler N‑propionyl‑5‑methoxytryptamine (Ki = 43 nM) [1]. The data demonstrate that the diphenylacetyl moiety fully compensates for the removal of the 2‑phenyl substituent, restoring picomolar‑range MT1 affinity.
0.29 nM (Melatonin)
43 nM (N‑Propionyl)
| Evidence Dimension | MT1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.28 nM |
| Comparator Or Baseline | Melatonin: 0.29 nM; N‑propionyl‑5‑methoxytryptamine: 43 nM |
| Quantified Difference | UCM 5600 vs. N‑propionyl‑5‑methoxytryptamine: 154‑fold higher affinity; UCM 5600 vs. melatonin: equivalent affinity (ratio 0.97) |
| Conditions | 2‑[125I]iodomelatonin displacement assay, human MT1 receptor expressed in CHO cells, 25°C, 2 h incubation |
Why This Matters
Procurement of UCM 5600 guarantees MT1 binding affinity comparable to the endogenous ligand, while the much weaker N‑propionyl analogue is unsuitable for MT1‑focused studies.
- [1] Spadoni G, Bedini A, Orlando P, et al. Highly selective and potent MT1 melatonin receptor agonists: design, synthesis, and pharmacological characterization. J Med Chem. 2011;54(20):7292‑7304. doi:10.1021/jm200855v View Source
